molecular formula C24H26N6O B8316456 5-(4-Methoxyphenyl)-N-[4-(4-Methylpiperazin-1-Yl)phenyl][1,2,4]triazolo[1,5-A]pyridin-2-Amine

5-(4-Methoxyphenyl)-N-[4-(4-Methylpiperazin-1-Yl)phenyl][1,2,4]triazolo[1,5-A]pyridin-2-Amine

Cat. No. B8316456
M. Wt: 414.5 g/mol
InChI Key: DPVQBIWIVWTDRV-UHFFFAOYSA-N
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Patent
US08889673B2

Procedure details

A solution of 4-(4-aminophenyl)-1-methylpiperazine (163 mg, 0.86 mmol), 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (54 mg, 0.11 mmol), sodium tert-butoxide (103 mg, 1 mmol), and 2-iodo-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine (150 mg, 0.43 mmol) in dimethylformamide (4 mL) was degassed by evacuation of the reaction vessel followed by N2 purge (3×). To this mixture was added trisdibenzylideneacetone-bispalladium (52 mg, 0.06 mmol), and the reaction mixture was further degassed. The reaction mixture was heated to 100° C. After 2 h, acetic acid (60 mg, 1 mmol) was added, the resulting mixture was filtered and concentrated. Purification by reverse phase HPLC provided product (60 mg, 30%). 1H NMR (400 MHz, CD3OD), δ: 8.10 (d, 2H), 7.7 (m, 1H), 7.6 (d, 2H), 7.35 (t, 1H), 7.20 (m, 3H), 7.0 (d, 2H), 3.9 (s, 3H), 3.2 (t, 4H), 2.7 (t, 4H), 2.4 (s, 3H); ES-MS m/z 415.3.
Quantity
163 mg
Type
reactant
Reaction Step One
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
103 mg
Type
reactant
Reaction Step One
Name
2-iodo-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
trisdibenzylideneacetone-bispalladium
Quantity
52 mg
Type
reactant
Reaction Step Three
Quantity
60 mg
Type
reactant
Reaction Step Four
Yield
30%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1.CC(C)([O-])C.[Na+].I[C:56]1[N:72]=[C:59]2[CH:60]=[CH:61][CH:62]=[C:63]([C:64]3[CH:69]=[CH:68][C:67]([O:70][CH3:71])=[CH:66][CH:65]=3)[N:58]2[N:57]=1.N#N.C(O)(=O)C>CN(C)C=O>[CH3:71][O:70][C:67]1[CH:66]=[CH:65][C:64]([C:63]2[N:58]3[N:57]=[C:56]([NH:1][C:2]4[CH:3]=[CH:4][C:5]([N:8]5[CH2:9][CH2:10][N:11]([CH3:14])[CH2:12][CH2:13]5)=[CH:6][CH:7]=4)[N:72]=[C:59]3[CH:60]=[CH:61][CH:62]=2)=[CH:69][CH:68]=1 |f:2.3|

Inputs

Step One
Name
Quantity
163 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)N1CCN(CC1)C
Name
Quantity
54 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1
Name
Quantity
103 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
2-iodo-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine
Quantity
150 mg
Type
reactant
Smiles
IC1=NN2C(C=CC=C2C2=CC=C(C=C2)OC)=N1
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
trisdibenzylideneacetone-bispalladium
Quantity
52 mg
Type
reactant
Smiles
Step Four
Name
Quantity
60 mg
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purge (3×)
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by reverse phase HPLC

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC=CC=2N1N=C(N2)NC2=CC=C(C=C2)N2CCN(CC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 33.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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